2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione
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Overview
Description
2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system substituted with a methyl group and a piperidin-1-ylmethyl group. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include 2-methyl-1,4-naphthoquinone, formaldehyde, and piperidine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed in ethanol, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antimicrobial and anticancer properties.
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Known for its antioxidant properties.
Uniqueness: 2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility and bioavailability, making it a valuable candidate for various applications in research and industry.
Properties
CAS No. |
20351-62-6 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H19NO2/c1-12-15(11-18-9-5-2-6-10-18)17(20)14-8-4-3-7-13(14)16(12)19/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
CXUJOSXLNLGXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3 |
Origin of Product |
United States |
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